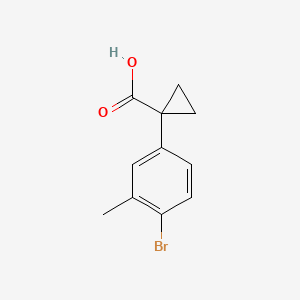

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

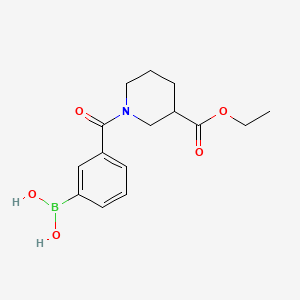

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide, commonly referred to as AMOX, is an important synthetic compound that has a number of applications in pharmaceutical, medical, and biotechnological research. AMOX is a heterocyclic compound, which is a cyclic compound that contains atoms of at least two different elements as members of its ring structure. It is a derivative of oxadiazole, which is an aromatic organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. AMOX is a versatile compound that can be used to synthesize a variety of different compounds, including drugs and other therapeutic agents.

科学的研究の応用

Significance in New Drug Development

Oxadiazole compounds, particularly those containing the 1,3,4-oxadiazole moiety, have found a special place in synthetic medicinal chemistry. These compounds are recognized for their diverse pharmacological properties and have been applied in various domains such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their chemical reactivity and biological properties have been extensively studied, showcasing their potential as effective and less toxic medicinal agents for treating a wide range of diseases (Rana, Salahuddin, & Sahu, 2020).

Therapeutic Applications

The structural uniqueness of the 1,3,4-oxadiazole ring, with its pyridine type of nitrogen atom, facilitates effective binding with various enzymes and receptors in biological systems. This interaction triggers a variety of bioactivities, making 1,3,4-oxadiazole derivatives valuable in medicinal chemistry. These derivatives have been employed in the treatment of cancers, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases, reflecting their substantial contribution to therapeutic advancements (Verma et al., 2019).

Role in Antimicrobial Resistance

The development of antimicrobial resistance is a global health concern, prompting the search for new compounds. 1,3,4-Oxadiazole derivatives have shown promising antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. Their efficacy often surpasses that of known antibiotics, positioning them as potential candidates for new drug development (Glomb & Świątek, 2021).

Antitubercular Activity

Specific derivatives of 1,3,4-oxadiazole have been evaluated for their antitubercular activity against various strains of Mycobacterium, including resistant strains. The research indicates that these compounds can serve as a basis for designing new leads for antitubercular compounds, demonstrating the potential for significant advancements in the treatment of tuberculosis (Asif, 2014).

Antiparasitic Agents

The heterocyclic oxadiazole rings have also been explored for the development of drugs to treat parasitic infections. Their structure-activity relationships and reactivity have been studied, emphasizing their importance as versatile scaffolds in the discovery of new antiparasitic drugs (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

作用機序

Target of Action

The primary target of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide is the Mycobacterium tuberculosis Leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis, making it a promising target for antitubercular agents .

Mode of Action

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide interacts with its target by inhibiting the activity of LeuRS . This inhibition disrupts protein synthesis within the bacterium, leading to its inability to grow and reproduce .

Biochemical Pathways

The compound affects the protein synthesis pathway in Mycobacterium tuberculosis. By inhibiting LeuRS, it disrupts the tRNA aminoacylation process, which is a crucial step in protein synthesis . The downstream effects include the disruption of bacterial growth and reproduction .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of Mycobacterium tuberculosis growth and reproduction . This is achieved by disrupting the protein synthesis pathway, which is essential for the bacterium’s survival and proliferation .

特性

IUPAC Name |

3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-1-2-7-4(3(6)9)10-8-2/h1,5H2,(H2,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIKZRFPXIAGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)